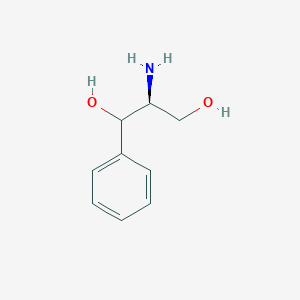

(2S)-2-Amino-1-phenylpropane-1,3-diol

Description

BenchChem offers high-quality (2S)-2-Amino-1-phenylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-1-phenylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

920277-22-1 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

(2S)-2-amino-1-phenylpropane-1,3-diol |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9?/m0/s1 |

InChI Key |

JUCGVCVPNPBJIG-IENPIDJESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C([C@H](CO)N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Elucidating the Mechanism of Action of (2S)-2-Amino-1-phenylpropane-1,3-diol

A Hypothetical Framework for a Novel Phenylpropanolamine Derivative

Abstract

(2S)-2-Amino-1-phenylpropane-1,3-diol is a chiral amino alcohol whose biological activities and mechanism of action are not extensively documented in publicly available literature.[1] However, its structural similarity to known sympathomimetic agents, such as phenylpropanolamine (PPA), suggests a potential interaction with monoamine neurotransmitter systems.[2][3][4][5] PPA is known to primarily act as a norepinephrine-releasing agent and, to a lesser extent, a dopamine-releasing agent.[2] This guide presents a hypothetical mechanism of action for (2S)-2-Amino-1-phenylpropane-1,3-diol, postulating its role as a monoamine reuptake inhibitor or releasing agent. We provide a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to systematically investigate this hypothesis. The proposed workflow encompasses in vitro biochemical assays to determine molecular targets, ex vivo functional assays to assess physiological effects on neurotransmitter dynamics, and in vivo behavioral studies to characterize its pharmacological profile. This document serves as a technical blueprint for elucidating the mechanism of action of this and other novel psychoactive compounds.

Introduction: Structural Rationale for a Hypothetical Mechanism

The chemical structure of (2S)-2-Amino-1-phenylpropane-1,3-diol, a derivative of phenylpropanolamine, strongly suggests its potential to interact with the monoamine neurotransmitter systems, specifically those involving norepinephrine (NE) and dopamine (DA).[2] Many psychoactive compounds with a phenethylamine backbone, including amphetamines and cocaine, exert their effects by modulating the function of monoamine transporters.[6][7][8] These transporters, which include the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[9]

There are two primary mechanisms by which phenylpropanolamine derivatives can increase synaptic monoamine concentrations: reuptake inhibition and neurotransmitter release.[9] Reuptake inhibitors bind to the transporter protein and block the reabsorption of the neurotransmitter, while releasing agents are transported into the presynaptic neuron and promote the reverse transport of the neurotransmitter into the synapse.[9]

Given this precedent, we hypothesize that (2S)-2-Amino-1-phenylpropane-1,3-diol functions as either a norepinephrine-dopamine reuptake inhibitor (NDRI) or a norepinephrine-dopamine releasing agent (NDRA) . This guide will outline a logical and rigorous experimental workflow to test this hypothesis.

Proposed Signaling Pathway

The central hypothesis is that (2S)-2-Amino-1-phenylpropane-1,3-diol enhances noradrenergic and dopaminergic signaling by increasing the extracellular concentrations of norepinephrine and dopamine. This would lead to the activation of postsynaptic adrenergic and dopaminergic receptors, which are predominantly G-protein coupled receptors (GPCRs).[10][11][12][13] Activation of these GPCRs initiates downstream intracellular signaling cascades, such as the cyclic adenosine monophosphate (cAMP) pathway.[14][15][16]

Caption: Proposed mechanism of action of (2S)-2-Amino-1-phenylpropane-1,3-diol.

Experimental Workflow: A Multi-tiered Approach

To systematically investigate the mechanism of action, we propose a three-tiered approach, progressing from in vitro target identification to in vivo functional and behavioral characterization.

Caption: A multi-tiered experimental workflow.

Tier 1: In Vitro Target Identification and Affinity

The initial step is to determine if (2S)-2-Amino-1-phenylpropane-1,3-diol directly interacts with monoamine transporters and to quantify its binding affinity.

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor or transporter.[17][18] These assays will determine the binding affinity (Ki) of the test compound for human DAT, NET, and SERT.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Assay Setup (96-well plate):

-

Add varying concentrations of (2S)-2-Amino-1-phenylpropane-1,3-diol to triplicate wells.

-

Add a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).[19]

-

Add the prepared cell membrane suspension to each well.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor).[19]

-

-

Incubation and Filtration:

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[19]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Data Presentation: Expected Binding Affinities

| Target | Radioligand | Expected Ki (nM) for (2S)-2-Amino-1-phenylpropane-1,3-diol |

| hDAT | [³H]WIN 35,428 | To be determined |

| hNET | [³H]Nisoxetine | To be determined |

| hSERT | [³H]Citalopram | To be determined |

Tier 2: Ex Vivo/In Vitro Functional Assays

Following the confirmation of binding, the next step is to assess the functional consequences of this interaction.

These assays will determine whether the compound inhibits the function of the monoamine transporters.[20]

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

-

Cell Culture:

-

Plate HEK293 cells stably expressing either hDAT, hNET, or hSERT in a 96-well plate and grow to confluency.[21]

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed uptake buffer.

-

Pre-incubate the cells with varying concentrations of (2S)-2-Amino-1-phenylpropane-1,3-diol or a known inhibitor (for control).[21]

-

Initiate neurotransmitter uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [³H]Dopamine or [³H]Norepinephrine).[21]

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Quantification and Data Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.

-

Data Presentation: Expected Uptake Inhibition

| Transporter | Substrate | Expected IC50 (nM) for (2S)-2-Amino-1-phenylpropane-1,3-diol |

| hDAT | [³H]Dopamine | To be determined |

| hNET | [³H]Norepinephrine | To be determined |

To confirm that the increased synaptic neurotransmitter levels lead to downstream signaling, we will measure the activation of postsynaptic GPCRs by quantifying the production of the second messenger cAMP.[14][15][22]

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture:

-

Culture cells expressing adrenergic or dopaminergic receptors (e.g., CHO cells).

-

-

Assay Procedure:

-

Treat the cells with varying concentrations of (2S)-2-Amino-1-phenylpropane-1,3-diol or a known agonist.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

-

Quantification and Data Analysis:

-

Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).[23]

-

Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value.

-

Data Presentation: Expected GPCR Activation

| Receptor Type | Expected EC50 (nM) for cAMP production |

| Adrenergic Receptors | To be determined |

| Dopaminergic Receptors | To be determined |

Tier 3: In Vivo Neurochemical and Behavioral Analysis

The final tier of experiments will investigate the effects of (2S)-2-Amino-1-phenylpropane-1,3-diol in a living organism to understand its neurochemical and behavioral profile.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of awake, freely moving animals.[24][25][26][27] This will directly test our hypothesis that the compound increases extracellular norepinephrine and dopamine.

Experimental Protocol: In Vivo Microdialysis in Rats

-

Surgical Implantation:

-

Surgically implant a microdialysis probe into a brain region rich in dopaminergic and noradrenergic terminals, such as the prefrontal cortex or nucleus accumbens.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, connect the microdialysis probe to a perfusion pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[26]

-

Collect baseline dialysate samples.

-

Administer (2S)-2-Amino-1-phenylpropane-1,3-diol (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

-

Sample Analysis:

-

Analyze the concentration of norepinephrine and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[28]

-

-

Data Analysis:

-

Express the post-administration neurotransmitter levels as a percentage of the baseline levels and plot them over time.

-

Compounds that increase dopamine and norepinephrine levels in the brain often produce an increase in spontaneous locomotor activity.[29][30][31][32][33]

Experimental Protocol: Open Field Locomotor Activity in Mice

-

Habituation:

-

Test Procedure:

-

Administer either vehicle or varying doses of (2S)-2-Amino-1-phenylpropane-1,3-diol to different groups of mice.

-

Immediately place each mouse into an open field arena equipped with infrared beams to track movement.[30]

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data using specialized software.

-

Compare the activity levels between the different treatment groups using appropriate statistical tests.

-

Interpretation of Results and Conclusion

The collective data from this comprehensive experimental workflow will provide a robust understanding of the mechanism of action of (2S)-2-Amino-1-phenylpropane-1,3-diol.

-

If the compound exhibits high affinity for NET and DAT in binding assays, inhibits their function in uptake assays, and increases extracellular NE and DA in microdialysis studies, this would strongly support the hypothesis that it is a norepinephrine-dopamine reuptake inhibitor.

-

If the compound shows low affinity in binding assays but still increases extracellular NE and DA, this would suggest a mechanism as a releasing agent.

-

The locomotor activity data will provide in vivo evidence of its central stimulant effects, which would be consistent with an NDRI or NDRA profile. [29]

This structured approach, moving from molecular interactions to whole-animal behavioral effects, ensures a thorough and scientifically rigorous elucidation of the compound's mechanism of action. The findings will be crucial for any future preclinical and clinical development of (2S)-2-Amino-1-phenylpropane-1,3-diol or related compounds.

References

- Human behavioral pharmacology of stimulant drugs: An update and narr

- Human behavioral pharmacology of stimulant drugs: An update and narr

- Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (n.d.). Vertex AI Search.

- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.). Vertex AI Search.

- G protein-coupled receptor signaling: transducers and effectors. (n.d.). Vertex AI Search.

- cAMP Assay - Creative Bioarray. (n.d.). Vertex AI Search.

- G protein-coupled receptor signaling pathway - CUSABIO. (n.d.). Vertex AI Search.

- GPCRs (G Protein Coupled Receptors): A Guide - Assay Genie. (n.d.). Vertex AI Search.

- Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed. (n.d.). Vertex AI Search.

- cAMP Accumulation Assay - Cre

- G Protein-coupled Receptors Signaling Pathway - Sino Biological. (n.d.). Vertex AI Search.

- Radioligand binding methods: practical guide and tips - American Journal of Physiology. (n.d.). Vertex AI Search.

- G protein-coupled receptor - Wikipedia. (n.d.). Vertex AI Search.

- cAMP-Glo™ Assay - Promega Corpor

- cAMP Assays in GPCR Drug Discovery - PubMed. (n.d.). Vertex AI Search.

- Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole - Benchchem. (n.d.). Vertex AI Search.

- Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - RSC Publishing. (n.d.). Vertex AI Search.

- Benefits of in vivo monitoring | Microdialysis - Pronexus Analytical AB. (n.d.). Vertex AI Search.

- Overview of Brain Microdialysis - PMC - NIH. (n.d.). Vertex AI Search.

- Locomotor Activity Test SOP (Portland VA Medical Center). (n.d.). Vertex AI Search.

- Assaying Locomotor Activity to Study Circadian Rhythms and Sleep Parameters in Drosophila - PMC. (n.d.). Vertex AI Search.

- IP1 assay for GPCR activation measurements | BMG LABTECH. (n.d.). Vertex AI Search.

- IACUC - Locomotor Activity/Open Field Test. (n.d.). Vertex AI Search.

- Radioligand binding methods: practical guide and tips - Scite.ai. (n.d.). Vertex AI Search.

- Phenylpropanolamine - Wikipedia. (n.d.). Vertex AI Search.

- Radioligand Binding Assay | Gifford Bioscience. (n.d.). Vertex AI Search.

- Radiometric Ligand-Binding Assays - Revvity. (n.d.). Vertex AI Search.

- Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - JoVE. (n.d.). Vertex AI Search.

- Radioligand binding assays and their analysis - PubMed. (n.d.). Vertex AI Search.

- (PDF)

- Chapter 2—How Stimulants Affect the Brain and Behavior - NCBI. (n.d.). Vertex AI Search.

- Stimulant - Wikipedia. (n.d.). Vertex AI Search.

- Phenylpropanolamine | C9H13NO | CID 10297 - PubChem - NIH. (n.d.). Vertex AI Search.

- Phenylpropanolamine - MeSH - NCBI - NIH. (n.d.). Vertex AI Search.

- Phenylpropanolamine | Request PDF - ResearchG

- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Vertex AI Search.

- What is the mechanism of Phenylpropanolamine Hydrochloride? - Patsnap Synapse. (n.d.). Vertex AI Search.

- In vitro assays for the functional characterization of the dopamine transporter (D

- A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - PubMed. (n.d.). Vertex AI Search.

- Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Vertex AI Search.

- (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2 - PubChem. (n.d.). Vertex AI Search.

- (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 | Benchchem. (n.d.). Vertex AI Search.

Sources

- 1. (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 57104754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 3. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylpropanolamine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 6. Human behavioral pharmacology of stimulant drugs: An update and narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Stimulant - Wikipedia [en.wikipedia.org]

- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. cusabio.com [cusabio.com]

- 12. assaygenie.com [assaygenie.com]

- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. cAMP-Glo™ Assay [worldwide.promega.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. moleculardevices.com [moleculardevices.com]

- 21. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 27. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. scholars.uky.edu [scholars.uky.edu]

- 30. va.gov [va.gov]

- 31. Assaying Locomotor Activity to Study Circadian Rhythms and Sleep Parameters in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 32. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 33. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases [jove.com]

(2S)-2-Amino-1-phenylpropane-1,3-diol: A Comprehensive Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Amino-1-phenylpropane-1,3-diol, a chiral amino alcohol, holds a pivotal position in modern medicinal chemistry and drug development. While its intrinsic biological activity remains a subject of limited direct investigation, its true significance lies in its role as a versatile stereospecific building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive analysis of the biological relevance of (2S)-2-Amino-1-phenylpropane-1,3-diol, with a primary focus on the pharmacological activities of its prominent derivatives. We will delve into the mechanistic underpinnings of these derivatives, particularly in the realms of immunosuppression and pain management, and provide insights into the experimental methodologies that have been instrumental in elucidating their therapeutic potential. This guide aims to equip researchers and drug development professionals with a thorough understanding of the structure-activity relationships and the vast therapeutic landscape unlocked by this foundational chiral scaffold.

Introduction: The Dichotomy of a Chiral Precursor

(2S)-2-Amino-1-phenylpropane-1,3-diol, and its stereoisomers, are structurally related to endogenous signaling molecules and amino acids, suggesting a potential for inherent biological activity. However, the preponderance of scientific literature highlights its primary role as a chiral precursor, a molecular scaffold upon which complex and potent pharmaceutical agents are constructed. The specific (1S,2S) stereochemistry is particularly crucial for its applications in the stereoselective synthesis of various therapeutic agents.[1][2] Its value lies in the precise spatial arrangement of its amino and hydroxyl groups, which allows for the controlled synthesis of enantiomerically pure compounds, a critical factor in modern drug design to optimize efficacy and minimize off-target effects.

While direct studies on the pharmacology of (2S)-2-Amino-1-phenylpropane-1,3-diol are sparse, understanding its physicochemical properties and toxicological profile is essential for its safe handling and application in synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H13NO2 | [3] |

| Molecular Weight | 167.21 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 109-113 °C | [5] |

| Optical Activity | [α]25/D +37° (c = 1 in 1 M HCl) | [5] |

Toxicological Profile

Available safety data for the parent compound and related amino diols indicate a potential for irritation. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][6][7] Proper personal protective equipment and handling procedures are imperative when working with this compound.

The Progeny of a Chiral Scaffold: Biologically Active Derivatives

The true biological significance of (2S)-2-Amino-1-phenylpropane-1,3-diol is manifested through its derivatives. By functionalizing the amino and hydroxyl groups, a vast chemical space of compounds with diverse pharmacological activities can be explored. This section will focus on the most prominent and well-characterized derivatives.

Immunosuppression: The Fingolimod (FTY720) Story

The most celebrated derivative of a 2-amino-1,3-propanediol scaffold is Fingolimod (FTY720), a groundbreaking oral therapy for relapsing-remitting multiple sclerosis (MS).[8][9] Fingolimod itself is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[10]

Fingolimod-phosphate is a structural analog of the endogenous signaling lipid, sphingosine-1-phosphate (S1P).[9][11] Its primary mechanism of action involves its function as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[9]

The key to its immunosuppressive effect lies in its interaction with the S1P1 receptor on lymphocytes.[10] Continuous agonism of the S1P1 receptor leads to its internalization and degradation, effectively rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[10][12] This "functional antagonism" traps lymphocytes, particularly naïve and central memory T cells, within the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise perpetuate the autoimmune inflammatory cascade characteristic of MS.[9][10][13]

Emerging evidence suggests that the therapeutic benefits of Fingolimod may extend beyond simple lymphocyte sequestration. S1P receptors are expressed on various cell types within the CNS, including astrocytes and oligodendrocytes. By modulating these receptors, Fingolimod may exert direct neuroprotective effects, potentially promoting myelin repair and reducing neuronal damage.[9] Furthermore, FTY720 has shown promise in preclinical studies for its anti-angiogenic and anti-cancer properties.[12][13]

Analgesia: A Developing Frontier

Derivatives of 2-amino-1,3-propanediol are also being explored for their potential in pain management. The structural similarity of these compounds to neurotransmitters and other signaling molecules suggests they may interact with pathways involved in nociception. While research in this area is less mature than for immunosuppression, it represents a promising avenue for the development of novel analgesics.

Experimental Protocols: A Guide to Investigation

The following section outlines generalized experimental protocols that are fundamental to the study of 2-amino-1,3-propanediol derivatives. These are intended as a guide and should be adapted based on the specific research question and compound of interest.

In Vitro Assessment of S1P Receptor Activity

Objective: To determine the binding affinity and functional activity of a test compound at S1P receptors.

Methodology:

-

Cell Culture: Maintain a stable cell line overexpressing a specific human S1P receptor subtype (e.g., HEK293-S1P1).

-

Receptor Binding Assay (Radioligand Displacement):

-

Incubate cell membranes with a known radiolabeled S1P receptor ligand (e.g., [³²P]S1P) in the presence of increasing concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

Functional Assay (GTPγS Binding or Second Messenger Analysis):

-

Incubate cell membranes with the test compound and measure the stimulation of [³⁵S]GTPγS binding to assess G-protein activation.

-

Alternatively, measure downstream signaling events, such as changes in intracellular calcium levels or inhibition of adenylyl cyclase activity.

-

-

Data Analysis: Calculate EC50 or IC50 values from concentration-response curves to quantify the potency and efficacy of the compound.

In Vivo Assessment of Immunosuppressive Activity

Objective: To evaluate the effect of a test compound on lymphocyte counts and immune cell trafficking in an animal model.

Methodology:

-

Animal Model: Utilize a suitable rodent model (e.g., rats or mice).

-

Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage).

-

Blood Collection: Collect peripheral blood samples at various time points post-administration.

-

Flow Cytometry: Perform flow cytometric analysis of whole blood to quantify different lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells).

-

Data Analysis: Compare lymphocyte counts in treated animals to a vehicle-treated control group to determine the extent and duration of lymphopenia.

Future Directions and Conclusion

(2S)-2-Amino-1-phenylpropane-1,3-diol and its derivatives represent a rich and fertile ground for drug discovery. While the parent compound's primary role is that of a chiral synthon, the remarkable success of Fingolimod has illuminated the therapeutic potential of modulating the S1P signaling pathway. Future research will likely focus on:

-

Developing next-generation S1P receptor modulators with improved receptor subtype selectivity to enhance therapeutic efficacy and minimize side effects.

-

Exploring the therapeutic potential of these derivatives in other autoimmune diseases, cancer, and neurodegenerative disorders.

-

Investigating the potential for direct, albeit more subtle, biological activities of the parent (2S)-2-Amino-1-phenylpropane-1,3-diol molecule and its close analogs.

References

-

Fingolimod-An Overview. (2021, March 18). Pharmapproach. Available at: [Link]

-

Chiba, K. (2005). FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus. Clinical Neuropharmacology, 28(2), 91-101. Available at: [Link]

-

Fingolimod (Gilenya): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, December 20). WebMD. Available at: [Link]

-

What is the mechanism of Fingolimod Hydrochloride? (2024, July 17). Patsnap Synapse. Available at: [Link]

-

Mehling, M., Johnson, T. A., & Antel, J. P. (2016). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Brieflands. Available at: [Link]

-

Brinkmann, V. (2009). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery, 8(11), 883-897. Available at: [Link]

-

Baer, A., et al. (2022). FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Al-Harbi, S., et al. (2015). The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod. Journal of Molecular Medicine, 93(7), 719-729. Available at: [Link]

-

Vadas, M. A., & Xia, P. (2011). The emerging role of FTY720 (Fingolimod) in cancer treatment. Oncogene, 30(19), 2171-2180. Available at: [Link]

-

FTY720 (Fingolimod) for Relapsing Multiple Sclerosis. (2008, May 1). Medscape. Available at: [Link]

-

(2S)-2-Amino-1-phenylpropane-1,3-diol. PubChem. Retrieved from [Link]

-

(S(R,R))-2-amino-1-phenylpropane-1,3-diol. PubChem. Retrieved from [Link]

-

Adachi, K., et al. (1995). Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. Available at: [Link]

-

Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. (2009). Journal of Young Pharmacists, 1(2), 143. Available at: [Link]

-

Kikuchi, H., et al. (2011). Synthesis and innate immunosuppressive effect of 1,2-cyclopentanediol derivatives. European Journal of Medicinal Chemistry, 46(4), 1263-1273. Available at: [Link]

-

Wieczorek, Z., & Zimecki, M. (2021). Effects of Modifications on the Immunosuppressive Properties of Cyclolinopeptide A and Its Analogs in Animal Experimental Models. Molecules, 26(9), 2538. Available at: [Link]

-

2-Amino-2-(2-(4-oct-1-enylphenyl)ethyl)-1,3-propanediol. Pharmaffiliates. Retrieved from [Link]

-

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. Pharmaffiliates. Retrieved from [Link]

Sources

- 1. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 [chemicalbook.com]

- 2. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 | Benchchem [benchchem.com]

- 3. (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 57104754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol 98 46032-98-8 [sigmaaldrich.com]

- 5. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S(R*,R*))-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 119881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Fingolimod (Gilenya): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]

- 10. ovid.com [ovid.com]

- 11. medscape.com [medscape.com]

- 12. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2S)-2-Amino-1-phenylpropane-1,3-diol (CAS 920277-22-1)

The following technical guide details the physical and chemical properties, synthesis, and applications of CAS 920277-22-1 , identified as (2S)-2-Amino-1-phenylpropane-1,3-diol . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a versatile chiral building block.

Executive Summary

CAS 920277-22-1 represents the (2S)-enantiomeric series of 2-amino-1-phenylpropane-1,3-diol (also known as phenylserinol). This compound is a critical chiral scaffold in organic synthesis, particularly in the manufacturing of amphenicol antibiotics and other phenethylamine-derived pharmaceuticals. Its structural integrity—featuring a defined stereocenter at the C2 position—allows it to serve as a high-fidelity precursor for diastereoselective syntheses, enabling the production of stereochemically pure active pharmaceutical ingredients (APIs).

Chemical Identity & Stereochemistry

The molecule is an amino diol characterized by a phenyl group, a primary alcohol, a secondary alcohol, and a primary amine.

| Attribute | Detail |

| Chemical Name | (2S)-2-Amino-1-phenylpropane-1,3-diol |

| CAS Number | 920277-22-1 |

| Synonyms | (2S)-Phenylserinol; |

| Molecular Formula | |

| Molecular Weight | 167.21 g/mol |

| InChI Key | JUCGVCVPNPBJIG-IENPIDJESA-N |

| Stereochemistry | (2S) at C2; C1 (benzylic) is variable/undefined in this generic CAS, covering both (1R,2S) and (1S,2S) diastereomers. |

Stereochemical Context

The CAS 920277-22-1 specifically designates the (2S) configuration at the amino-bearing carbon. This is significant because the biological activity of derived drugs (e.g., Chloramphenicol, Florfenicol) is strictly governed by stereochemistry.

-

(1R, 2R) : D-threo configuration (Active Chloramphenicol).

-

(1R, 2S) : L-erythro configuration (Precursor/Analog).

-

(1S, 2S) : L-threo configuration (Enantiomer of active drug).

-

CAS 920277-22-1 : Defines the (2S) parent lineage, often used as a starting material where the C1 hydroxyl stereochemistry is established in a subsequent diastereoselective step.

Physicochemical Properties

The following data summarizes the core physical properties. Note that melting points may vary based on the specific diastereomeric ratio (erythro/threo) if not enantiopure at C1.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 110 – 115 °C (Typical for (1S,2S) isomer); mixtures may melt lower |

| Boiling Point | ~360 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in water, methanol, ethanol, DMSO; sparingly soluble in non-polar solvents (hexane) |

| pKa (Amine) | ~8.9 – 9.1 (Predicted) |

| pKa (Alcohol) | ~13.5 – 14.0 |

| LogP | -0.2 (Hydrophilic due to diol/amine functionality) |

| H-Bond Donors | 3 (2 -OH, 1 -NH2) |

| H-Bond Acceptors | 3 |

Synthesis & Manufacturing Methodologies

The synthesis of (2S)-2-amino-1-phenylpropane-1,3-diol typically employs chiral pool synthesis (starting from L-Serine) or asymmetric catalysis .

Method A: Chiral Pool Synthesis from L-Serine (Garner's Aldehyde Route)

This route guarantees the (2S) configuration by retaining the stereocenter of the natural amino acid L-Serine.

-

Protection: L-Serine is protected (e.g., Boc-anhydride) and cyclized to form Garner's Aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate).

-

Grignard Addition: Phenylmagnesium bromide (PhMgBr) is added to the aldehyde. This step creates the C1 stereocenter, typically yielding a mixture of syn (erythro) and anti (threo) isomers.

-

Deprotection: Acidic hydrolysis removes the oxazolidine and Boc groups, yielding the free amine diol.

-

Purification: Fractional crystallization is used to isolate the desired diastereomer (e.g., (1S, 2S)).

Method B: Sharpless Asymmetric Aminohydroxylation

This method constructs the amino-alcohol motif directly from an alkene.

-

Substrate: Cinnamyl alcohol.

-

Reagents: Osmium tetroxide (

), Chloramine-T (nitrogen source), and a chiral ligand (DHQ or DHQD). -

Outcome: High enantioselectivity for either (1R,2S) or (1S,2R) depending on the ligand, establishing both stereocenters simultaneously.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow of the Chiral Pool synthesis, highlighting the critical stereochemical checkpoints.

Caption: Synthesis of CAS 920277-22-1 via L-Serine, preserving the (2S) configuration.

Biological & Pharmaceutical Context

While CAS 920277-22-1 is primarily an intermediate, its structural class is fundamental to the Amphenicol class of antibiotics.

Mechanism of Action (Downstream Products)

Drugs derived from this scaffold (e.g., Florfenicol) act by binding to the 50S ribosomal subunit of bacteria.

-

Binding Site: Peptidyl transferase center.

-

Effect: Inhibits peptide bond formation, halting bacterial protein synthesis (bacteriostatic).

-

Stereochemical Requirement: The biological target is highly stereospecific; typically, the D-threo ((1R, 2R)) configuration is required for maximal potency in Chloramphenicol, while (1R, 2S) is relevant for Florfenicol precursors.

Application as Chiral Auxiliary

Beyond antibiotics, the (2S)-amino diol moiety serves as a chiral auxiliary in asymmetric synthesis. It can form oxazolidinones that direct the stereochemical outcome of alkylation or aldol reactions on attached substrates, effectively "transferring" its chirality to new molecules.

Handling, Safety & Stability

As a chemical intermediate, standard laboratory safety protocols apply.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

-

STOT-SE: Category 3 (Respiratory Irritation) (H335).

-

-

Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Hygroscopic. Store in a tightly sealed container at 2-8°C (refrigerated) or room temperature under inert atmosphere (

) to prevent oxidation of the amine or alcohol groups. -

Stability: Stable under recommended storage conditions. Incompatible with strong oxidizing agents and acid chlorides.

References

-

PubChem. (2S)-2-Amino-1-phenylpropane-1,3-diol (CAS 920277-22-1) Compound Summary. National Library of Medicine. [Link]

-

ChemSrc. CAS 46032-98-8 and Related Isomers. ChemSrc Chemical Database. [Link]

-

NIST. Diethyl malonate and Related Esters (Reference for general ester properties in synthesis). NIST Chemistry WebBook. [Link]

Historical discovery and development of (2S)-2-Amino-1-phenylpropane-1,3-diol

An In-Depth Technical Guide to (2S)-2-Amino-1-phenylpropane-1,3-diol

Executive Summary & Chemical Identity[1][2][3][4]

Target Molecule: (2S)-2-Amino-1-phenylpropane-1,3-diol Common Aliases: L-threo-phenylserinol; (1S, 2S)-2-amino-1-phenyl-1,3-propanediol. CAS Registry: 28143-91-1 (for the 1S, 2S isomer).[1][2][3]

This guide traces the technical lineage of the 2-amino-1-phenylpropane-1,3-diol scaffold. While historically famous as the pharmacophore of the antibiotic Chloramphenicol (which utilizes the para-nitro,

This document serves researchers requiring a deep understanding of the scaffold's stereochemical origins, the industrial challenges of its resolution, and its modern utility as a chiral auxiliary.

Historical Genesis: The Chloramphenicol Connection (1947–1949)[2][4][8][9]

The discovery of this scaffold is inextricably linked to the "Golden Age" of antibiotic discovery.

Isolation and Degradation Logic

In 1947, Paul Burkholder (Yale) isolated Streptomyces venezuelae from a soil sample in Venezuela. The active principle, Chloramphenicol, was purified by Parke-Davis researchers.[4] To determine its structure, they performed a series of degradation experiments that revealed the aminodiol core.

The critical insight came from hydrolytic degradation:

-

Acid Hydrolysis: Cleaved the dichloroacetyl tail.

-

Reduction: The nitro group was reduced to an amine to facilitate analysis.

-

Periodate Oxidation: Confirmed the 1,2-aminoalcohol and 1,3-diol relationships.

This established the core structure as 2-amino-1-(p-nitrophenyl)propane-1,3-diol .

The Stereochemical Conundrum

The molecule possesses two chiral centers (C1 and C2), creating four possible stereoisomers:

-

Threo pairs: (

) and ( -

Erythro pairs: (

) and (

Biological assays revealed a strict stereochemical requirement: only the D-threo (

Figure 1: The historical degradation and resolution pathway identifying the aminodiol isomers.

The Industrial Synthesis: The Parke-Davis Route

In 1949, Parke-Davis achieved the first total synthesis of a complex antibiotic, bypassing fermentation. This route remains the textbook standard for accessing the aminodiol scaffold.

The Synthetic Pathway

The synthesis faced a major challenge: Retro-Aldol Instability . The electron-withdrawing p-nitro group makes the benzylic position acidic, making the intermediate prone to degradation under basic conditions.

Key Steps:

-

Condensation: p-Nitrobenzaldehyde +

-Nitroethanol (or 2-nitroethanol derivatives). -

Reduction: High-pressure hydrogenation (Pd/C) reduces the nitro group (on the chain) to an amine and the ketone (if using the acetophenone route) to an alcohol.

-

Resolution: This is the critical step for isolating the (2S) scaffold.

Protocol: Classical Resolution of the Aminodiol

Note: This protocol describes the isolation of the enantiomers from the racemic threo-base.

Materials:

-

Racemic threo-2-amino-1-(p-nitrophenyl)propane-1,3-diol (100 g)

-

D-Tartaric acid (or d-Camphorsulfonic acid)

-

Solvent: Methanol/Water matrix

Methodology:

-

Dissolution: Dissolve the racemic base in hot methanol (

). -

Salt Formation: Add equimolar D-Tartaric acid dissolved in water.

-

Fractional Crystallization:

-

Cool slowly to

. The D-threo amine forms a less soluble diastereomeric salt with D-tartaric acid and crystallizes first. -

Filtration: Isolate the solid (Antibiotic precursor).

-

-

Recovery of (2S) Isomer:

-

The mother liquor contains the L-threo (1S, 2S) salt.

-

Basify the mother liquor with NaOH to pH 10.

-

Extract with Ethyl Acetate to yield the (2S)-2-amino-1-(p-nitrophenyl)propane-1,3-diol .

-

Optional: Hydrogenolysis (Pd/C,

) of the nitro group yields the unsubstituted phenyl scaffold (CAS 28143-91-1).

-

Stereochemical Data & Properties[7][11]

Understanding the physical differences between the isomers is vital for quality control in synthesis.

| Property | (1R, 2R) - D-threo | (1S, 2S) - L-threo | (1R, 2S) - L-erythro |

| Common Name | Chloramphenicol Base | (2S)-Phenylserinol | L-Erythro Base |

| Configuration | Anti (Threo) | Anti (Threo) | Syn (Erythro) |

| Optical Rotation | Varies | ||

| Biological Activity | Antibacterial (High) | Antibacterial (Null) | Toxic / Inactive |

| Melting Point | |||

| Key Application | Antibiotics | Chiral Auxiliaries | Mechanistic Probes |

Modern Applications: Beyond Antibiotics

While the (1R, 2R) isomer saves lives, the (1S, 2S) isomer (the focus of this guide) has found a second life in asymmetric catalysis.

Chiral Auxiliaries (Oxazolines)

The (1S, 2S)-aminodiol reacts with nitriles or carboxylic acids to form Chiral Oxazolines . These are pivotal ligands in:

-

Asymmetric Alkylation: Directing groups for lithiation.

-

Suzuki-Miyaura Coupling: Chiral ligands for Pd-catalyzed cross-couplings.

The Thiamphenicol Evolution

Thiamphenicol is a methyl-sulfonyl analog of Chloramphenicol. It avoids the aplastic anemia side effects associated with the nitro-group reduction.

-

Synthesis: Requires the same threo stereochemistry.

-

Process: The resolution steps developed for the nitro-compound are adapted for the methylsulfonyl-phenyl analogs.

Figure 2: The divergence of the (2S) scaffold into modern catalytic applications.

References

-

Ehrlich, J., et al. (1947).[5] Chloromycetin, a New Antibiotic from a Soil Actinomycete. Science, 106(2757), 417. Link

-

Rebstock, M. C., et al. (1949).[5] Chloramphenicol (Chloromycetin).[4][6] IV. Chemical Studies. Journal of the American Chemical Society, 71(7), 2458–2462. Link

-

Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin).[4][6] V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468. Link

-

Santa Cruz Biotechnology. (2024). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Product Data Sheet. Link

-

PubChem. (2024).[7] (2S)-2-Amino-1-phenylpropane-1,3-diol Compound Summary. National Library of Medicine. Link

Sources

- 1. (S(R*,R*))-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 119881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | CAS 28143-91-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 28143-91-1: (1S,2S)-2-Amino-1-phenyl-1,3-propanediol [cymitquimica.com]

- 4. acs.org [acs.org]

- 5. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 57104754 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of (2S)-2-Amino-1-phenylpropane-1,3-diol

Foreword: Navigating the Solubility Landscape of a Key Chiral Intermediate

(2S)-2-Amino-1-phenylpropane-1,3-diol, a chiral amino alcohol, represents a critical building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents. Its stereospecific structure makes it an invaluable precursor for the synthesis of complex chiral molecules. A comprehensive understanding of its solubility characteristics across a spectrum of solvents is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a holistic overview of the solubility profile of (2S)-2-Amino-1-phenylpropane-1,3-diol. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain its solubility. We will delve into the theoretical principles governing its solubility, drawing insights from its molecular structure and the physicochemical properties of its stereoisomers. Furthermore, we will present detailed, robust experimental protocols for the empirical determination of its solubility, ensuring a self-validating system for data generation.

Molecular Structure and Physicochemical Properties: The Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. (2S)-2-Amino-1-phenylpropane-1,3-diol possesses a unique combination of functional groups that dictate its interactions with various solvents.

Key Structural Features:

-

Aromatic Phenyl Group: This nonpolar moiety contributes to its solubility in less polar organic solvents.

-

Amino Group (-NH2): A primary amine that can act as a hydrogen bond donor and acceptor, and also imparts basic properties, allowing for salt formation in acidic media.

-

Two Hydroxyl Groups (-OH): These groups are potent hydrogen bond donors and acceptors, significantly contributing to its solubility in polar protic solvents like water and alcohols.

-

Chiral Centers: The stereochemistry can influence crystal lattice energy and, consequently, solubility, although the effect is often subtle compared to the impact of functional groups.

A closely related stereoisomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, provides valuable insights into the likely physicochemical properties of the (2S) isomer.

Table 1: Physicochemical Properties of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol [1]

| Property | Value | Source |

| Molecular Formula | C9H13NO2 | [1] |

| Molecular Weight | 167.21 g/mol | |

| Melting Point | 109-113 °C | |

| Appearance | White to off-white crystalline powder | |

| pKa (estimated for the amino group) | ~9.5 |

The presence of both polar (amino and hydroxyl) and nonpolar (phenyl) groups suggests that (2S)-2-Amino-1-phenylpropane-1,3-diol will exhibit a broad range of solubilities, with a preference for polar protic solvents. Its behavior can be conceptualized through the "like dissolves like" principle.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system. This process involves overcoming the lattice energy of the solid and the intermolecular forces within the solvent to form new solute-solvent interactions.

Solvent Polarity and Intermolecular Forces

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amino and hydroxyl groups of (2S)-2-Amino-1-phenylpropane-1,3-diol. The high dielectric constant of these solvents also helps to solvate the charged species that may form. Therefore, high solubility is anticipated in these solvents. The solubility in a series of alcohols is expected to decrease as the alkyl chain length increases, due to the decreasing polarity of the solvent.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but do not have acidic protons to donate for hydrogen bonding. They can act as hydrogen bond acceptors. While solubility is expected, it may be lower than in polar protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar phenyl group will have favorable interactions with these solvents. However, the energetic cost of breaking the strong hydrogen bonds in the solid lattice and the poor solvation of the polar amino and hydroxyl groups will likely lead to low solubility in these solvents.

The Influence of pH on Aqueous Solubility

The presence of the basic amino group makes the aqueous solubility of (2S)-2-Amino-1-phenylpropane-1,3-diol highly dependent on pH.[3] In acidic solutions, the amino group will be protonated to form a more soluble ammonium salt.

R-NH2 + H+ ⇌ R-NH3+

This equilibrium shift at lower pH values will significantly enhance the solubility. Conversely, in basic solutions, the compound will exist predominantly in its less soluble free base form. Therefore, a pH-solubility profile is crucial for understanding its behavior in aqueous environments.

Experimental Determination of Solubility: A Practical Guide

Given the lack of extensive published data, empirical determination of solubility is essential. The following protocols are designed to be robust and provide reliable, reproducible results.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of (2S)-2-Amino-1-phenylpropane-1,3-diol (e.g., 10-20 mg) to a glass vial containing a known volume of the test solvent (e.g., 1-2 mL). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.

-

Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of (2S)-2-Amino-1-phenylpropane-1,3-diol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

Kinetic Solubility Determination (High-Throughput Screening)

For rapid screening of solubility in a large number of solvents, kinetic solubility methods are often employed.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to the aqueous buffer or solvent of interest. The concentration at which precipitation is first observed is the kinetic solubility. This is often measured by nephelometry (light scattering).

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (2S)-2-Amino-1-phenylpropane-1,3-diol in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: In a clear-bottom microplate, add the desired aqueous buffers or co-solvent mixtures.

-

Compound Addition: Add small volumes of the DMSO stock solution to the wells containing the aqueous buffers. This can be done in a serial dilution manner to test a range of final concentrations.

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity of each well using a plate-based nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

It is crucial to note that kinetic solubility values are generally higher than thermodynamic solubility values as they represent a supersaturated state.

Predicted Solubility Profile and Practical Implications

Based on the theoretical principles and the molecular structure, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of (2S)-2-Amino-1-phenylpropane-1,3-diol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding with -OH and -NH2 groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Good dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low | Poor solvation of polar functional groups. |

| Aqueous Acidic Buffer (e.g., pH 2) | HCl solution | Very High | Formation of the highly soluble ammonium salt. |

| Aqueous Basic Buffer (e.g., pH 10) | NaOH solution | Low | Predominantly in the less soluble free base form. |

Implications for Drug Development:

-

Synthesis and Purification: The differential solubility in various organic solvents can be exploited for crystallization-based purification. For instance, dissolving the compound in a hot polar solvent and then adding a nonpolar anti-solvent can induce crystallization.

-

Formulation: For oral drug formulations, understanding the pH-dependent aqueous solubility is critical for predicting its dissolution in the gastrointestinal tract. The high solubility in acidic conditions suggests good dissolution in the stomach.

-

Analytical Method Development: The choice of solvent for preparing analytical standards and samples for techniques like HPLC will depend on achieving complete dissolution and stability.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive framework for understanding and determining the solubility characteristics of (2S)-2-Amino-1-phenylpropane-1,3-diol. While a lack of direct quantitative data in the literature necessitates an empirical approach, the theoretical principles outlined, based on its molecular structure, offer a strong predictive foundation. The detailed experimental protocols for both equilibrium and kinetic solubility measurements provide researchers with the tools to generate the necessary data for their specific applications. A thorough understanding of the solubility of this key chiral intermediate is a critical step in accelerating the development of novel therapeutics and fine chemicals.

References

- (Reference to a source providing physicochemical properties of the stereoisomer, if available

- (Reference to a source discussing general solubility principles or experimental methods)

- (Additional relevant references

- (Additional relevant references

-

Solubility determination of compounds of pharmaceutical interest. (n.d.). Retrieved February 6, 2026, from [Link]

- (Additional relevant references

- (Additional relevant references

- (Additional relevant references

- (Additional relevant references

- (Additional relevant references

- (Additional relevant references

- (Additional relevant references

- (Additional relevant references

- Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139.

- (Additional relevant references

- (Additional relevant references

-

(S(R,R))-2-amino-1-phenylpropane-1,3-diol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

Sources

Methodological & Application

Application Note: (1S,2S)-2-Amino-1-phenylpropane-1,3-diol as a Chiral Auxiliary

[1]

Executive Summary

Compound: (1S,2S)-2-Amino-1-phenylpropane-1,3-diol Common Names: (S,S)-APP, L-threo-2-amino-1-phenyl-1,3-propanediol, Chloramphenicol base (isomer). CAS: 28143-91-1 Core Application: Chiral Auxiliary for Asymmetric Alkylation and Ligand Design.

This guide details the technical application of (1S,2S)-2-Amino-1-phenylpropane-1,3-diol as a high-fidelity chiral auxiliary.[1] Unlike simple amino alcohols (e.g., valinol, phenylglycinol), this 1,3-diol scaffold offers a unique dual-hydroxyl architecture. This structural feature allows for the formation of functionalized oxazolines that possess an additional hydroxyl handle for secondary coordination (hemilability) or further derivatization, significantly enhancing stereocontrol in asymmetric alkylations and Lewis-acid catalyzed transformations.

Mechanistic Principles

The "Meyers-Type" Induction

The primary utility of this auxiliary lies in its conversion to a chiral 2-oxazoline . When attached to a carboxylic acid substrate, the oxazoline ring serves two critical functions:

-

Electronic Activation: The C=N bond activates the

-proton of the attached alkyl chain, facilitating deprotonation by lithium bases (e.g., LDA, -

Steric Shielding: The phenyl group at the C5 (or C4, depending on cyclization mode) position of the oxazoline ring creates a rigid steric wall. This forces the incoming electrophile to approach from the opposite face (face-selective attack), typically yielding products with >90% enantiomeric excess (ee).

The 1,3-Diol Advantage

Unlike phenylglycinol, the presence of the C3-hydroxymethyl group in (S,S)-APP allows for:

-

Chelation Control: In lithiation reactions, the free (or protected) hydroxyl oxygen can coordinate with the lithium cation, creating a rigid bicyclic transition state that locks the enolate geometry (

-enolate). -

Derivatization: The primary alcohol can be selectively protected (e.g., TBDMS) or converted to a methoxy group to tune the solubility and steric bulk of the auxiliary.

Workflow Visualization

The following diagram illustrates the lifecycle of the chiral auxiliary: Attachment

Caption: The stereoselective alkylation cycle using (1S,2S)-APP derived oxazolines. The auxiliary directs the electrophile (R-X) to the specific face of the enolate.

Experimental Protocols

Protocol A: Synthesis of the Chiral Oxazoline Auxiliary

Objective: Condense (1S,2S)-2-amino-1-phenylpropane-1,3-diol with a substrate carboxylic acid (e.g., Propionic acid) to form the oxazoline.

Reagents:

-

(1S,2S)-2-Amino-1-phenylpropane-1,3-diol (1.0 equiv)

-

Carboxylic Acid (Substrate) (1.0 equiv)

-

Thionyl Chloride (

) or Methanesulfonyl chloride ( -

Triethylamine (

) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Amide Formation:

-

Dissolve the carboxylic acid (10 mmol) and

(11 mmol) in anhydrous DCM (50 mL) at 0°C. -

Add Ethyl chloroformate (10 mmol) dropwise to form the mixed anhydride (activate the acid). Stir for 30 min.

-

Add (1S,2S)-2-amino-1-phenylpropane-1,3-diol (10 mmol) as a solution in DCM/DMF.

-

Allow to warm to RT and stir overnight.

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over

-

-

Cyclization (Oxazoline Closure):

-

Dissolve the intermediate amide in anhydrous DCM (0.1 M).

-

Add

(1.2 equiv) dropwise at 0°C. Stir for 1 hour. -

Add excess aqueous NaOH (2M) to effect ring closure and neutralize the HCl salt.

-

Extract with DCM. The organic layer contains the oxazoline.[1][2][3][4][5]

-

Purification: Flash chromatography (EtOAc/Hexanes).

-

Note: The cyclization typically involves the benzylic hydroxyl group (C1) due to the stability of the benzylic carbocation intermediate, forming a 4-hydroxymethyl-5-phenyl-2-oxazoline.

-

Protocol B: Asymmetric Alkylation

Objective: Use the oxazoline to install an alkyl group with high stereocontrol.

Reagents:

-

Chiral Oxazoline (from Protocol A)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

Alkyl Halide (Electrophile) (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Deprotonation:

-

Cool a solution of LDA in THF to -78°C under Argon.

-

Add the Chiral Oxazoline (dissolved in THF) dropwise via syringe.

-

Stir for 30-60 minutes at -78°C to ensure complete formation of the aza-enolate. The solution often turns bright yellow/orange.

-

-

Alkylation:

-

Add the Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) dropwise.

-

Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

-

Critical Control Point: Do not allow to warm to RT immediately, as this may erode stereoselectivity.

-

-

Quench & Hydrolysis (Auxiliary Removal):

-

Quench with saturated

. Extract with EtOAc. -

Hydrolysis: Dissolve the alkylated oxazoline in 3N

or 6N HCl and reflux for 2-4 hours. -

Recovery: Upon cooling, the chiral acid precipitates or is extracted with ether. The amino-diol auxiliary remains in the aqueous acidic phase and can be recovered by basification (pH 10) and extraction.

-

Performance Data & Comparison

The following table summarizes the expected performance of (1S,2S)-APP derived oxazolines compared to standard auxiliaries in the alkylation of propionic acid derivatives.

| Auxiliary System | Electrophile | Yield (%) | ee (%) | Mechanism Note |

| (1S,2S)-APP Oxazoline | Benzyl Bromide | 85-92% | 92-96% | Dual-anchoring (N, O-Li chelation) enhances rigidity. |

| (1S,2S)-APP Oxazoline | Methyl Iodide | 88% | 90-94% | High face selectivity due to Ph-shielding. |

| Evans Oxazolidinone | Benzyl Bromide | 90-95% | >98% | Standard benchmark; easier hydrolysis but expensive. |

| Myers Pseudoephedrine | Benzyl Bromide | 80-85% | 90-95% | Similar mechanism; (1S,2S)-APP offers different solubility profile. |

Troubleshooting & Optimization

Common Failure Modes

-

Low ee%: Often caused by incomplete deprotonation or warming the enolate too quickly. Ensure the reaction remains at -78°C during the addition of the electrophile.

-

Incomplete Cyclization: During Protocol A, if the oxazoline does not form, ensure the intermediate alcohol is activated (mesylate/chloride). The benzylic alcohol is less nucleophilic than a primary alcohol but forms stable carbocations;

is preferred over MsCl for this specific substrate.

Storage and Stability

-

Hygroscopicity: (1S,2S)-2-Amino-1-phenylpropane-1,3-diol is hygroscopic. Store under nitrogen in a desiccator.

-

Oxazoline Stability: The resulting oxazolines are generally stable to silica gel chromatography but hydrolyze in strong aqueous acids.

References

-

BenchChem. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Core Properties and Applications. Retrieved from

-

Santa Cruz Biotechnology. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Product Data. Retrieved from

-

Fujisawa, T., et al. (2006). 2-Amino-1-phenyl-1,3-propanediol Derivatives.[1][6][7][8] New Ligands for Asymmetric 1,4-Addition of Organozinc Reagents to Enones. Chemistry Letters.[7] Retrieved from

-

PubChem. (1S,2S)-2-Amino-1-phenylpropane-1,3-diol Compound Summary. National Library of Medicine. Retrieved from

-

Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines.[1][3][4][9] Tetrahedron, 50(8), 2297-2360. (Foundational text on Oxazoline chemistry).

Sources

- 1. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 | Benchchem [benchchem.com]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. journals.najah.edu [journals.najah.edu]

- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. academic.oup.com [academic.oup.com]

- 8. (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 57104754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: A Validated HPLC Method for the Quantification of (2S)-2-Amino-1-phenylpropane-1,3-diol

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S)-2-Amino-1-phenylpropane-1,3-diol. This chiral amino alcohol is a critical building block in modern organic and medicinal chemistry, making its accurate quantification essential for quality control and reaction monitoring.[1] The developed method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been structured to meet the validation requirements set forth by the International Council for Harmonisation (ICH), ensuring its suitability for use in regulated research and development environments.[2][3][4]

Introduction and Scientific Principles

(2S)-2-Amino-1-phenylpropane-1,3-diol is a stereochemically defined compound whose utility in asymmetric synthesis demands stringent purity and concentration control.[1] Developing a reliable analytical method is therefore a non-negotiable aspect of its application in pharmaceutical development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and reproducibility for analyzing pharmaceutical compounds.[4][5]

Rationale for Method Design

The experimental choices outlined in this protocol are grounded in the physicochemical properties of the analyte and established chromatographic principles.

-

Analyte Properties: (2S)-2-Amino-1-phenylpropane-1,3-diol possesses a phenyl group, which acts as a chromophore, allowing for direct UV detection and eliminating the need for derivatization.[6] Its structure also includes a primary amine and two hydroxyl groups, rendering it a polar molecule. The basic nature of the amino group (estimated pKa ~9.5) means that the analyte's charge state is highly dependent on pH.[1]

-

Chromatographic Mode - Reversed-Phase (RP): A reversed-phase HPLC method was selected due to its versatility and suitability for separating polar to moderately nonpolar compounds. A C18 stationary phase provides a nonpolar surface that retains the analyte based on hydrophobic interactions with its phenyl group.

-

Mobile Phase Selection: The mobile phase is the critical component for achieving optimal separation.

-

pH Control: Due to the analyte's basic amino group, controlling the mobile phase pH is paramount. Operating at an acidic pH (e.g., pH 3.0) ensures that the amino group is consistently protonated (in its cationic form). This suppresses the interaction of the amine with residual, acidic silanol groups on the silica-based stationary phase, which would otherwise lead to severe peak tailing and poor reproducibility.

-

Organic Modifier: Acetonitrile is chosen as the organic modifier to elute the analyte from the C18 column. Its proportion is optimized to achieve a suitable retention time, ensuring resolution from potential impurities without unnecessarily long run times.

-

Physicochemical Properties of the Analyte

A summary of the key properties of (2S)-2-Amino-1-phenylpropane-1,3-diol is provided below.[1][7][8]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [7] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 109-113 °C | [1] |

| Key Functional Groups | Phenyl, Primary Amine, Two Hydroxyls | [1] |

Materials and Methods

Equipment and Consumables

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software (e.g., Empower™, Chromeleon™).

-

Analytical balance (4-5 decimal places).

-

pH meter.

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringe filters (0.45 µm, nylon or PTFE).

-

HPLC vials with caps and septa.

Reagents and Standards

-

(2S)-2-Amino-1-phenylpropane-1,3-diol reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q®).

-

Orthophosphoric acid (85%, analytical grade).

-

Potassium dihydrogen phosphate (analytical grade).

Preparation of Solutions

-

Phosphate Buffer (20 mM, pH 3.0):

-

Weigh approximately 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water.

-

Adjust the pH to 3.0 ± 0.05 by adding 85% orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

-

Filter the buffer through a 0.45 µm membrane filter before use.

-

-

Mobile Phase:

-

Mix the prepared Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 80:20 (v/v) .

-

Degas the mobile phase by sonication or online degasser before use.

-

-

Diluent:

-

Use the mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects upon injection.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the (2S)-2-Amino-1-phenylpropane-1,3-diol reference standard.

-

Transfer it quantitatively to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Mix thoroughly.

-

-

Working Standard Solutions (for Linearity and Accuracy):

-

Prepare a series of working standards by serial dilution of the Standard Stock Solution with the diluent to cover the desired analytical range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

-

Experimental Protocol

This section provides a step-by-step workflow for the analysis.

Analytical Workflow Diagram

Sources

- 1. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 | Benchchem [benchchem.com]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 5. actascientific.com [actascientific.com]

- 6. ijpsi.org [ijpsi.org]

- 7. (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 57104754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S(R*,R*))-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 119881 - PubChem [pubchem.ncbi.nlm.nih.gov]

Recrystallization and purification techniques for (2S)-2-Amino-1-phenylpropane-1,3-diol

Application Note: Enantiopurity Enhancement and Crystallization of (1S, 2S)-2-Amino-1-phenylpropane-1,3-diol

Executive Summary

(1S, 2S)-2-Amino-1-phenylpropane-1,3-diol (CAS: 28143-91-1), also known as L-threo-2-amino-1-phenyl-1,3-propanediol, is a critical chiral auxiliary and building block in organic synthesis. While its enantiomer (the D-threo form) is the precursor to Chloramphenicol, the (1S, 2S) isomer has gained significant value in the asymmetric synthesis of 2-oxazolines and as a resolving agent for other chiral acids.

Achieving high optical purity (>99% ee) is challenging due to the presence of the erythro diastereomer and the enantiomeric (1R, 2R) impurity. This application note details a robust protocol for the optical resolution of the racemic threo base using L-(+)-tartaric acid, followed by a polishing recrystallization of the free base using a 2-propanol (IPA) system.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | (1S, 2S)-2-Amino-1-phenylpropane-1,3-diol |

| Common Name | L-threo-APD |

| CAS Number | 28143-91-1 |

| Molecular Weight | 167.21 g/mol |

| Melting Point | 109–113 °C (Lit.)[1][2][3][4] |

| Optical Rotation | |

| Solubility (High) | Water, Methanol, Ethanol |

| Solubility (Moderate) | 2-Propanol (Hot), Ethyl Acetate (Hot) |

| Solubility (Low) | Hexane, Toluene, Diethyl Ether |

Protocol A: Optical Resolution via Diastereomeric Salt Formation

Objective: To isolate the (1S, 2S) isomer from racemic threo-2-amino-1-phenyl-1,3-propanediol.

Mechanistic Insight: Direct crystallization of the racemate is inefficient due to the formation of solid solutions. We utilize L-(+)-Tartaric acid as the resolving agent.[5] According to Pasteur’s principle, the interaction between the racemic base and a single enantiomer of the acid creates two diastereomeric salts:

-

(1S, 2S)-Base

L-(+)-Tartrate (Less soluble, precipitates). -

(1R, 2R)-Base

L-(+)-Tartrate (More soluble, remains in liquor).

Materials:

-

Racemic threo-2-amino-1-phenyl-1,3-propanediol (1.0 eq)

-

L-(+)-Tartaric acid (1.0 eq)

-

Deionized Water (Solvent A)

-

Methanol (Solvent B)

Step-by-Step Procedure:

-

Dissolution:

-

In a reactor equipped with a mechanical stirrer and reflux condenser, charge 100 g of racemic base.

-

Add 400 mL of Deionized Water.

-

Heat to 75°C until fully dissolved.

-

-

Salt Formation:

-

Separately, dissolve 90 g of L-(+)-Tartaric acid (1.0 eq) in 100 mL of warm water.

-

Add the tartaric acid solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 70–75°C.

-

Note: The solution may become slightly turbid; this is the onset of nucleation.

-

-

Controlled Cooling (Critical Step):

-

Cool the mixture to 50°C over 1 hour.

-

Seed with 0.1 g of pure (1S, 2S)-APD

L-Tartrate salt if available. -

Continue cooling to 5°C at a rate of 10°C/hour. Rapid cooling traps the (1R, 2R) impurity.

-

Hold at 5°C for 4 hours to maximize yield.

-

-

Filtration & Wash:

-

Filter the white crystalline precipitate under vacuum.

-

Wash the cake twice with 50 mL of cold methanol (0°C). Methanol removes residual water and the more soluble (1R, 2R) salt.

-

-

Free Basing:

-

Suspend the wet cake in 200 mL of water.

-

Adjust pH to 10–11 using 50% NaOH solution.

-

Extract the liberated base into Ethyl Acetate (3 x 150 mL) or n-Butanol.

-

Evaporate solvent to yield crude (1S, 2S)-APD.[4]

-

Protocol B: Recrystallization of the Free Base